2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

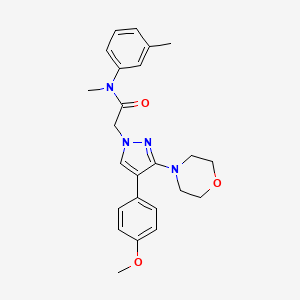

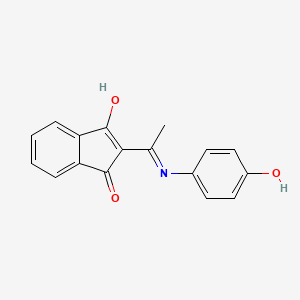

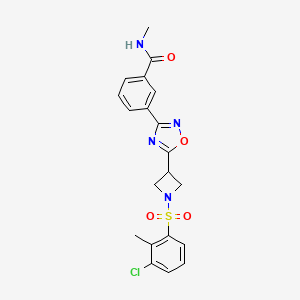

“2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C11H11F3 and a molecular weight of 200.20 . It is used in research and has potential applications in various fields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a methyl group, a prop-1-en-2-yl group, and a trifluoromethyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique

Synthetic Chemistry Applications

One significant application of compounds similar to 2-Methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene is in synthetic chemistry, where they are used as intermediates in the synthesis of complex molecules. For instance, Mejía and Togni (2012) demonstrated the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, highlighting the relevance of trifluoromethylated compounds in enhancing reaction yields and regioselectivity in organic synthesis (Mejía & Togni, 2012).

Material Science

In material science, the incorporation of trifluoromethyl groups into molecules like this compound can significantly alter the physical and chemical properties of materials. For example, the study on the synthesis and crystal structure of 2-trifluoromethyl-1-[(2′-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole by Yu et al. (2004) illustrates how trifluoromethyl groups affect the stability and intermolecular interactions of organic compounds, which is crucial for developing advanced materials (Yu et al., 2004).

Catalysis

Trifluoromethylated aromatic compounds are also explored for their catalytic properties. Peng et al. (2016) reported that modification of benzimidazole derivatives with trifluoromethyl groups leads to a significant increase in anionophoric activity, showcasing the potential of such compounds in catalysis and anion transport processes (Peng et al., 2016).

Environmental Science

The study by Arce et al. (2007) on the use of ionic liquids containing trifluoromethyl groups for the separation of aromatic hydrocarbons from alkanes highlights an environmental application. This research shows the potential of using trifluoromethylated compounds in green chemistry and sustainable processes for pollutant removal (Arce et al., 2007).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-1-prop-1-en-2-yl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3/c1-7(2)9-5-4-6-10(8(9)3)11(12,13)14/h4-6H,1H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHFYADFWGCHMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800312.png)

![4-(difluoromethoxy)-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B2800319.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)